molecular formula C17H17ClN2O5 B4905168 4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No.: B4905168
M. Wt: 364.8 g/mol
InChI Key: NGNMOXRVMKEJTG-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound features a chlorophenoxy group and a methoxy-nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Nitration and Methoxylation: The aromatic ring of the intermediate is nitrated using a nitrating agent such as nitric acid, followed by methoxylation using a methoxylating agent.

    Amidation: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to form the desired butanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: It could be used in the synthesis of polymers or other advanced materials.

Biology

    Biochemical Studies: The compound may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a precursor in the synthesis of agrochemicals.

    Manufacturing: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(2-methoxyphenyl)butanamide
  • 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide
  • 4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Uniqueness

4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-24-16-11-13(20(22)23)6-9-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMOXRVMKEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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